2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
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Description
The compound “2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazoles are known for their diverse biological activities and are used in medicinal chemistry .
Scientific Research Applications
Liquid-liquid Partition Chromatography
Research conducted by E. A. Corbin, D. Schwartz, and M. Keeney (1960) focused on partition chromatographic systems using acetonitrile as a stationary phase, suitable for the separation of certain chemical compounds. This foundational work in chromatography demonstrates the utility of acetonitrile-based systems for chemical separation processes, which could be relevant for the purification or analysis of compounds like 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (Corbin, Schwartz, & Keeney, 1960).
Functionalized Schiff Bases and Complexes
The work by N. Brianese, U. Casellato, S. Tamburini, P. Tomasin, and P. A. Vigato (1998) on the condensation reaction in acetonitrile of chlorophenol derivatives to form Schiff bases and their complexes with metal ions, illustrates the compound's potential role in forming complex chemical structures. This suggests its utility in the synthesis of novel materials or in catalysis processes (Brianese et al., 1998).
Proton Transfer Reactions
G. Schroeder, B. Łęska, A. Jarczewski, B. Nowak-Wydra, and B. Brzeziński (1995) explored the deprotonation reactions in acetonitrile, providing insight into the chemical behavior and reactivity of compounds under specific conditions. This research is critical for understanding the fundamental reactions that 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile might undergo or catalyze (Schroeder et al., 1995).
Photo-stimulated Heterolysis
Research on the photo-stimulated heterolysis of certain compounds in acetonitrile by T. Sakurai, H. Hoshina, K. Nakayama, and Tetsutaro Igarashi (2002) sheds light on how specific bonds within a molecule can be cleaved under the influence of light. This could have implications for developing light-sensitive materials or reactions involving 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (Sakurai, Hoshina, Nakayama, & Igarashi, 2002).
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-8-14-15(7-6-13)11(17)16(8)10-4-2-9(12)3-5-10/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJODHXJFLNYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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